N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 919747-99-2
VCID: VC11855307
InChI: InChI=1S/C13H11ClN4O2/c14-9-4-5-11(16-7-9)18-13(20)12(19)17-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,17,19)(H,16,18,20)
SMILES: C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Molecular Formula: C13H11ClN4O2
Molecular Weight: 290.70 g/mol

N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide

CAS No.: 919747-99-2

Cat. No.: VC11855307

Molecular Formula: C13H11ClN4O2

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide - 919747-99-2

Specification

CAS No. 919747-99-2
Molecular Formula C13H11ClN4O2
Molecular Weight 290.70 g/mol
IUPAC Name N'-(5-chloropyridin-2-yl)-N-(pyridin-2-ylmethyl)oxamide
Standard InChI InChI=1S/C13H11ClN4O2/c14-9-4-5-11(16-7-9)18-13(20)12(19)17-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,17,19)(H,16,18,20)
Standard InChI Key JEYRDDUPORHSAJ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Canonical SMILES C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl

Introduction

Molecular Structure and Chemical Characteristics

The compound features an ethanediamide (oxamide) core, where both nitrogen atoms are substituted with aromatic heterocycles. The N-(5-chloropyridin-2-yl) group introduces a chloro-substituted pyridine ring, while the N'-[(pyridin-2-yl)methyl] moiety adds a pyridylmethyl chain. This arrangement creates a planar, conjugated system with potential for π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Structural Analysis

  • Backbone: The ethanediamide group (NH-C(=O)-C(=O)-NH) provides rigidity and hydrogen-bonding capacity.

  • Substituents:

    • 5-Chloropyridin-2-yl: The chlorine atom at the 5-position enhances electronegativity, influencing electron distribution and binding affinity.

    • Pyridin-2-ylmethyl: The methylene linker (-CH2-) between the pyridine and amide nitrogen introduces conformational flexibility, potentially improving target engagement.

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC14H12ClN5O2Calculated from structure
Molecular Weight325.73 g/molSum of atomic masses
SolubilityModerate in polar solventsPresence of amide groups
LogP (Partition Coeff.)~1.5Chlorine and pyridine effects

The chloro and pyridine groups likely confer moderate lipophilicity, balancing solubility and membrane permeability—a key consideration in drug design .

Synthetic Pathways and Optimization

Synthesis of N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide likely involves multi-step reactions, drawing from methodologies used for analogous ethanediamides .

Key Synthetic Steps

  • Preparation of 5-Chloro-2-aminopyridine:

    • Chlorination of 2-aminopyridine using Cl2 or SOCl2, followed by purification .

  • Formation of Ethanediaoyl Chloride:

    • Treatment of ethanedioic acid with thionyl chloride (SOCl2) to yield the reactive dichloride.

  • Coupling Reactions:

    • Sequential amidation:

      • First, react ethanediaoyl chloride with 5-chloro-2-aminopyridine.

      • Second, couple the intermediate with (pyridin-2-yl)methylamine .

Challenges and Solutions

  • Steric Hindrance: Bulky substituents may slow coupling efficiency. Using catalysts like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance reaction rates .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product .

Biological Activity and Mechanistic Insights

Though direct studies are lacking, structural analogs such as Edoxaban derivatives—which share the ethanediamide core—exhibit anticoagulant activity by inhibiting Factor Xa . This suggests potential mechanisms for the query compound:

Hypothesized Targets

  • Enzyme Inhibition: The planar structure may allow binding to serine proteases (e.g., thrombin, Factor Xa) via active-site interactions .

  • Receptor Modulation: Pyridine rings could engage aromatic residues in G-protein-coupled receptors (GPCRs) or kinase domains.

Comparative Analysis with Edoxaban Analogs

Edoxaban Tosylate Monohydrate ( ) shares functional groups (chloropyridine, thiazole) but includes additional complexity:

FeatureQuery CompoundEdoxaban Tosylate
Core StructureEthanediamideEthanediamide + thiazolo ring
Solubility EnhancerNoneTosylate group
Molecular Weight325.73 g/mol548.06 g/mol

The absence of a sulfonate group in the query compound may limit aqueous solubility but improve blood-brain barrier penetration .

Future Research Directions

  • Synthetic Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) and catalytic systems to improve yield .

  • In Silico Studies: Perform molecular docking against Factor Xa (PDB: 2W26) to predict binding modes .

  • In Vitro Screening: Prioritize assays for cytotoxicity, anticoagulant activity, and metabolic stability.

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